molecular formula C15H16N2O3 B13936668 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester CAS No. 63658-84-4

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester

Katalognummer: B13936668
CAS-Nummer: 63658-84-4
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: SMLHOYYNUFCDHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is known for its unique structural features, which include a fused pyrimidine and quinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester typically involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in the presence of ethanol and a basic catalyst . This method yields the target compound in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: This compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester include:

The uniqueness of 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

63658-84-4

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

ethyl 1-oxo-4,4a,5,6-tetrahydropyrimido[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-2-20-15(19)11-9-16-13-8-7-10-5-3-4-6-12(10)17(13)14(11)18/h3-6,9,13,16H,2,7-8H2,1H3

InChI-Schlüssel

SMLHOYYNUFCDHK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CNC2CCC3=CC=CC=C3N2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.